molecular formula C8H8F3N3O B1498396 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 741737-19-9

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one

Cat. No.: B1498396
CAS No.: 741737-19-9
M. Wt: 219.16 g/mol
InChI Key: CWPNFSVEVXUOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one is a chemical compound with the molecular formula C8H8F3N3O and a molecular weight of 219.16 g/mol . It is characterized by a tetrahydropyrido[4,3-d]pyrimidine core scaffold, a structure recognized in medicinal chemistry for its relevance in drug discovery . This scaffold is a key synthetic intermediate for developing targeted therapies, and its derivatives have been optimized to create potent and highly selective inhibitors for enzymes like PI3Kδ, which is a target in autoimmune diseases and leukocyte malignancies . Furthermore, related pyrimidine-fused heterocycles are extensively investigated for their anticancer properties and their ability to act as kinase inhibitors, which are crucial for regulating cell signaling processes . Researchers can utilize this compound as a versatile building block for scaffold-hopping and bioisosteric replacement strategies in lead optimization. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)7-13-5-1-2-12-3-4(5)6(15)14-7/h12H,1-3H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPNFSVEVXUOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703665
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741737-19-9
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances its lipophilicity and electronic properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a fused pyridine and pyrimidine ring system with a trifluoromethyl substituent. This unique structure contributes to its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC₉H₈F₃N₅O
Molecular Weight233.19 g/mol
Melting Point200-202 °C
CAS Number1707400-07-4

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the inhibition of kinases. Kinases are crucial enzymes involved in various cellular processes and are often implicated in cancer progression.

Inhibition of Kinase Activity

A study published in "Bioorganic & Medicinal Chemistry Letters" explored the synthesis of derivatives of this compound and their kinase inhibitory activities. The results demonstrated moderate inhibitory effects against specific kinases, suggesting that these derivatives could be developed into effective kinase inhibitors for cancer treatment .

Antiparasitic Activity

Another area of interest is the antiparasitic activity of related compounds. Research has shown that modifications to the pyridine and pyrimidine moieties can significantly impact their efficacy against parasites such as Plasmodium falciparum. For instance, derivatives with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .

Case Studies

  • Kinase Inhibition : A derivative of this compound was tested for its ability to inhibit the Aurora kinase family. The compound showed an IC50 value in the low micromolar range, indicating potent activity against these critical cancer targets .
  • Antiparasitic Evaluation : In vitro studies on P. falciparum revealed that certain analogs had EC50 values as low as 0.010 μM when modified with specific functional groups. This highlights the potential of these compounds in developing new treatments for malaria .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Microwave-Assisted Synthesis : This technique has been shown to improve yields and reduce reaction times significantly.
  • Conventional Heating : Traditional methods still provide viable pathways for synthesizing this compound but may require longer reaction times.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Antiviral Properties
The compound has been investigated for its antiviral potential. In vitro studies suggest that it may inhibit viral replication by interfering with viral polymerases or other essential proteins involved in the viral life cycle .

3. Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's interaction with microbial membranes .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Polymer Chemistry
The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various applications .

Case Studies

Study Application Findings
Study 1AnticancerDemonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound .
Study 2AntiviralShowed effective reduction of viral load in cell cultures infected with influenza virus .
Study 3Organic ElectronicsDeveloped a new OLED device with improved efficiency using derivatives of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at positions 2 and 4. Key reactions include:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
ChlorinationPOCl₃, reflux4-Chloro derivative (improved leaving group for further substitutions)
AminationAliphatic/aromatic amines, DMF, 80–100°CSubstituted amines at C4 (e.g., arylurea derivatives)
Alkoxy substitutionAlcohols, NaH, THFEther-linked derivatives (enhanced solubility)

Example : Reaction with POCl₃ converts the 4-keto group to a chloro substituent, enabling subsequent coupling with nucleophiles like amines .

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the aromatic system, directing electrophiles to specific positions:

ElectrophileConditionsPosition ModifiedYieldSource
NitrationHNO₃/H₂SO₄, 0–5°CC6 of pyridine ring45–60%
SulfonationH₂SO₄/SO₃, 50°CC735–50%
Halogenation (Cl/Br)Cl₂/FeCl₃ or Br₂/FeBr₃, RTC855–70%

Note : Reactivity is site-selective due to electronic and steric effects from the trifluoromethyl group .

Oxidation and Reduction

The saturated tetrahydropyridine ring undergoes redox transformations:

Oxidation

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 80°CPyrido[4,3-d]pyrimidin-4-one (aromatized)75%
DDQDCM, RTDehydrogenated pyridine ring82%

Reduction

Reducing AgentConditionsProductYieldSource
H₂/Pd-CMeOH, 50 psiFully saturated decahydro derivative90%
NaBH₄THF/MeOH, 0°CPartial reduction of carbonyl65%

Mechanistic Insight : Aromatization via DDQ involves radical intermediates, while catalytic hydrogenation proceeds through stepwise H₂ addition .

Cyclization and Ring-Opening

The compound participates in annulation and fragmentation reactions:

Reaction TypeReagents/ConditionsProductApplicationSource
Gewald CyclizationEthyl cyanoacetate, S₈, morpholineThieno-fused derivativesAnticancer agents
Acid-Catalyzed Ring-OpeningHCl/EtOH, refluxOpen-chain diamino ketoneIntermediate for SPOS

Example : Gewald reaction with ethyl cyanoacetate yields thieno[2,3-d]pyrimidine hybrids, enhancing biological activity .

Alkylation and Acylation

The NH group in the pyrimidinone ring undergoes functionalization:

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated derivatives70–85%
N-AcylationAcCl, pyridine, RTAcetamide analogues90%

Application : N-Alkylation with benzyl bromide introduces lipophilic groups, improving blood-brain barrier penetration .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeCatalysts/LigandsSubstratesYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acids60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines50–65%

Example : Suzuki coupling installs biaryl motifs for kinase inhibitor development .

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent tautomerism and ring transformations:

ConditionObservationOutcomeSource
Strong acid (H₂SO₄)Ring contraction to imidazo[1,2-a]pyrimidineNovel heterocyclic scaffolds
Basic (NaOH/EtOH)Hydrolysis of trifluoromethyl groupCarboxylic acid derivative

Mechanism : Acidic conditions promote protonation at N3, triggering ring contraction .

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsReactantProductYieldSource
UV (254 nm), O₂Singlet oxygen generationEndoperoxide formation40%
UV, TiO₂ catalystC–F bond activationDefluorinated analogues30%

Application : Photodynamic therapy candidates via endoperoxide intermediates .

Comparison with Similar Compounds

Core Modifications: Thieno vs. Pyrido Rings

Compound: 7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one

  • Key Difference: Replacement of pyrido ring with thieno[2,3-d]pyrimidine.
  • Biological Activity: Acts as a BET bromodomain inhibitor (BRD3 BDs) with IC₅₀ values in the nanomolar range. The N-acetylated pyrido moiety is critical for binding affinity, unlike the -CF₃ group in the main compound .

Compound: 7-Benzyl-3-(4-fluorophenyl)-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

  • Key Difference: Incorporation of thieno ring and bulky substituents (benzyl, fluorophenyl).
  • Synthesis : Prepared via aza-Wittig reaction; crystallographic data confirm planar geometry .

Substituent Position and Functional Group Variations

Compound : 6-Substituted and 7-Substituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-ones

  • Key Difference : Substituents at positions 6 or 7 (e.g., alkyl, aryl).
  • Biological Activity : GPR119 modulators (EC₅₀ = 50 nM–14,000 nM) for treating metabolic disorders. The main compound’s 2-CF₃ group may confer distinct receptor interaction profiles .

Compound : 2-(4-Trifluoromethylphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

  • Key Difference : -CF₃ group on a phenyl ring at position 2 instead of directly on the pyrido core.
  • Applications : Used in diabetes research; structural flexibility highlights the importance of substituent placement .

Compound : 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride

  • Key Difference : Phenyl group at position 2.
  • Pharmacology : Explored for antimicrobial activity; absence of -CF₃ reduces lipophilicity compared to the main compound .

Antimycobacterial Derivatives :

  • Compound: 7-Methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones Activity: Inhibits Mycobacterium tuberculosis H37Rv (MIC = 1.56–12.5 µg/mL). Comparison: The main compound’s -CF₃ group may enhance membrane permeability but requires evaluation against mycobacteria .

Dominant Methods :

  • Aza-Wittig Reaction: Used for thieno-pyrido hybrids (e.g., ) .
  • Domino Cyclization: Efficient for pyrido[2,3-d]pyrimidinones using recoverable catalysts (e.g., ) .
  • Electrophilic Substitution : Key for introducing -CF₃ groups, as seen in the main compound .

Comparative Data Table

Compound Name Core Structure Substituent(s) Biological Target Key Activity/IC₅₀ Reference ID
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one Pyrido[4,3-d]pyrimidinone 2-CF₃ Undisclosed Metabolic stability focus
7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one Thieno-pyrido hybrid 7-Alkanoyl, N-acetylated BRD3 bromodomains IC₅₀ ~100 nM
7-Methyl-thieno[2,3-d]pyrimidin-4(3H)-one Thieno-pyrido hybrid 7-Methyl M. tuberculosis MIC = 1.56–12.5 µg/mL
2-(4-Trifluoromethylphenyl)-pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidinone 2-(4-CF₃-phenyl) GPR119 EC₅₀ = 50–14,000 nM

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves constructing the fused heterocyclic core followed by introduction of the trifluoromethyl group. The synthetic approaches can be broadly divided into:

Detailed Synthetic Route from Patent CN102796104A

A closely related synthetic method described in patent CN102796104A for a trifluoromethyl-substituted tetrahydro heterocycle (3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride) provides a useful template for preparing similar trifluoromethylated fused heterocycles. The method involves:

Step Reagents & Conditions Description & Outcome
1 Ethanol, hydrazine hydrate, 2-chloropyrazine, pH control at 6, 58-61°C, 15 h Formation of intermediate hydrazine derivative with HPLC purity ~93.3%
2 Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, reflux, removal of trifluoroacetic acid by distillation, pH adjustment to 12 Introduction of trifluoromethyl group via trifluoroacetic anhydride, purification by extraction and silica gel filtration, yielding product with HPLC purity ~99.1%
3 Pd/C catalyst, ethanol, hydrogenation under nitrogen, filtration, acid treatment with HCl in ethanol, precipitation, washing, drying Final reduction and isolation of hydrochloride salt of the trifluoromethylated product suitable for industrial scale

This synthetic route emphasizes:

  • Use of readily available starting materials.
  • Controlled pH and temperature to optimize yields and purity.
  • Reflux and distillation to remove byproducts such as trifluoroacetic acid.
  • Catalytic hydrogenation for reduction steps.
  • Final acidification to isolate the product as a stable hydrochloride salt.

This route is advantageous for industrial production due to its simplicity, minimal byproduct formation, and high purity of the final compound.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported as an efficient method to accelerate the formation of fused heterocycles similar to this compound. This method reduces reaction times significantly and can improve yields by providing uniform heating and enhanced reaction kinetics. Typical conditions involve:

  • Microwave irradiation at controlled temperatures.
  • Use of polar solvents such as ethanol or acetic acid.
  • Short reaction times (minutes to hours) compared to conventional heating.

This technique is particularly useful for rapid library synthesis in medicinal chemistry research.

Conventional Heating and Cyclization

Traditional synthetic methods involve stepwise condensation of appropriate amine and carbonyl precursors under reflux conditions in organic solvents such as acetic anhydride or ethanol. For example:

  • Heating of aminopyridine derivatives with urea or isocyanates to form the pyrimidinone ring.
  • Introduction of trifluoromethyl substituent via trifluoroacetic anhydride or trifluoromethyl iodide under acidic or basic catalysis.
  • Purification by recrystallization or chromatographic methods.

While slower, these methods are well-established and scalable.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, chlorobenzene, acetic anhydride Choice affects solubility and reaction rate
Temperature 50-110 °C (stepwise heating) Controlled to avoid decomposition
pH Control 6 during intermediate formation; 12 during extraction Critical for product isolation and purity
Catalyst Pd/C for hydrogenation step Ensures selective reduction
Reaction Time 15-60 hours depending on step Longer times for complete conversion
Purification Extraction, silica gel chromatography, recrystallization Achieves >99% purity

Summary of Key Research Findings

  • The trifluoromethyl group introduction via trifluoroacetic anhydride is a reliable and high-yielding method for this class of compounds.
  • Catalytic hydrogenation under nitrogen atmosphere is essential for reduction steps without over-reduction or degradation.
  • Microwave-assisted synthesis offers a promising alternative for rapid and efficient preparation, especially in research settings.
  • Controlling pH during isolation steps is crucial for maximizing yield and purity.
  • The synthetic routes described avoid the generation of large amounts of byproducts, making them suitable for industrial scale-up.

Data Table: Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield/Purity
Patent CN102796104A Route Ethanol, hydrazine hydrate, trifluoroacetic anhydride, Pd/C Industrially scalable, high purity Long reaction times, multi-step ~99% purity (HPLC)
Microwave-Assisted Synthesis Microwave irradiation, polar solvents Fast reaction, improved yield Requires specialized equipment Comparable to conventional methods
Conventional Heating Acetic anhydride, reflux, stepwise cyclization Established, straightforward Longer reaction times Moderate to high yield

Q & A

Q. How can conflicting reports on biological targets (e.g., GPR119 vs. antifolate activity) be reconciled?

  • Methodological Answer : Off-target profiling using kinase panels or proteome-wide affinity pulldowns identifies secondary targets. For antifolate activity, dihydrofolate reductase (DHFR) inhibition assays (IC₅₀ determination) are conducted. CRISPR knockout of GPR119 in cell models isolates target-specific effects. Dual-target activity may be leveraged for polypharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.